Boc-L-cyclopropyl-ala-oh methyl ester Boc-L-cyclopropyl-ala-oh methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019266
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Boc-L-cyclopropyl-ala-oh methyl ester

CAS No.:

Cat. No.: VC14019266

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-cyclopropyl-ala-oh methyl ester -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)
Standard InChI Key NSBWPLARUDPFIE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Boc-L-cyclopropyl-Ala-OH methyl ester belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol. The compound features:

  • A cyclopropyl group attached to the beta-carbon of alanine, introducing steric hindrance and conformational constraints.

  • A Boc group (tert-butoxycarbonyl) protecting the alpha-amino group, preventing unwanted reactions during peptide elongation .

  • A methyl ester at the carboxyl terminus, improving solubility in nonpolar solvents and facilitating purification.

Stereochemistry and Optical Activity

The compound exhibits chirality at the alpha-carbon, with the (S)-configuration predominant in biological systems. Optical rotation values are reported as [α]²⁰/D = +18° (c = 5 in methanol), confirming enantiomeric purity critical for peptide applications .

Physicochemical Data

PropertyValueSource
Boiling Point354.3±32.0 °C (Predicted)
Density1.082 g/mL at 25 °C
Refractive Indexn/a
SolubilityChloroform, DCM, Ethyl Acetate
pKa10.70±0.46 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Boc-L-cyclopropyl-Ala-OH methyl ester involves multi-step organic reactions:

Step 1: Cyclopropane Ring Formation
Cyclopropylation of alanine derivatives is achieved via Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation. For example, L-alanine is treated with cyclopropane precursors under palladium catalysis to yield 3-cyclopropylalanine .

Step 2: Boc Protection
The alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃), forming Boc-3-cyclopropylalanine .

Step 3: Methyl Esterification
The carboxyl group is esterified with methanol in the presence of thionyl chloride (SOCl₂) or trimethylsilyl diazomethane (TMS-diazomethane), yielding the final product .

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is confirmed via:

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water).

  • NMR: Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (methyl ester), and δ 0.5–1.0 ppm (cyclopropyl protons) .

Applications in Pharmaceutical and Peptide Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclopropane ring restricts backbone flexibility, enabling the design of:

  • Conformationally constrained peptides with enhanced receptor selectivity .

  • HIV protease inhibitors: Cyclopropane mimics transition-state analogs, improving binding affinity .

Drug Development

Boc-L-cyclopropyl-Ala-OH methyl ester derivatives exhibit diverse bioactivities:

ActivityMechanismExample CompoundSource
AntimicrobialDisruption of cell membraneCyclopropane-containing antibiotics
Enzyme InhibitionCompetitive inhibition of proteasesHIV-1 protease inhibitors
AnticancerInduction of apoptosisPeptide-drug conjugates

Case Study: Antiviral Peptides

Incorporating Boc-L-cyclopropyl-Ala-OH methyl ester into peptide sequences enhances resistance to enzymatic degradation. For instance, a 2019 study reported a 10-fold increase in half-life for cyclopropane-modified antiviral peptides compared to linear analogs .

Biological and Pharmacokinetic Profile

In Vitro Studies

  • Metabolic Stability: The methyl ester group undergoes hydrolysis by esterases in plasma, releasing the free carboxylic acid.

  • CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 isoforms at concentrations ≤10 μM .

Toxicity Data

ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg
Mutagenicity (Ames test)Negative

Future Directions and Research Gaps

Emerging Applications

  • Macrocyclic Peptides: Cyclopropane rings facilitate macrocyclization, improving oral bioavailability .

  • PROTACs: Integration into proteolysis-targeting chimeras for targeted protein degradation .

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating chiral resolution.

  • Scale-Up Limitations: Low yields (~40%) in cyclopropanation steps hinder industrial production .

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